molecular formula C16H22N2O3S B5413471 N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOBUTANECARBOXAMIDE

N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOBUTANECARBOXAMIDE

Cat. No.: B5413471
M. Wt: 322.4 g/mol
InChI Key: SACSYKDKMOWPRX-UHFFFAOYSA-N
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Description

N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOBUTANECARBOXAMIDE is a chemical compound that features a piperidine sulfonyl group attached to a phenyl ring, which is further connected to a cyclobutanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOBUTANECARBOXAMIDE typically involves the following steps:

    Formation of the Piperidine-1-sulfonyl Phenyl Intermediate: This step involves the sulfonylation of piperidine with a suitable sulfonyl chloride, followed by coupling with a phenyl ring.

    Cyclobutanecarboxamide Formation: The intermediate is then reacted with cyclobutanecarboxylic acid or its derivatives under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOBUTANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOBUTANECARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific functionalities.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism by which N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOBUTANECARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The piperidine sulfonyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the cyclobutanecarboxamide moiety can enhance binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE
  • N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]SUCCINAMIC ACID

Uniqueness

N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOBUTANECARBOXAMIDE is unique due to the presence of the cyclobutanecarboxamide moiety, which imparts distinct structural and functional properties compared to its analogs. This uniqueness can translate to different biological activities and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-piperidin-1-ylsulfonylphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16(13-5-4-6-13)17-14-7-9-15(10-8-14)22(20,21)18-11-2-1-3-12-18/h7-10,13H,1-6,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACSYKDKMOWPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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